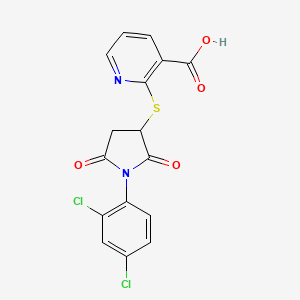

![molecular formula C22H14Cl2N2O B2587043 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one CAS No. 190437-53-7](/img/structure/B2587043.png)

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one, also known as 2,4-DCPEQ, is a novel synthetic compound that has gained attention in recent years due to its potential applications in the fields of scientific research, drug development, and laboratory experiments. This compound is a member of the quinazolinone family, which is a class of compounds that are known for their wide range of biological activities.

Scientific Research Applications

Photochemical and Luminescent Properties

- The study on (E)-2-(hydroxystyryl)-3-phenylquinazolin-4(3H)-ones, including derivatives with various substituents, highlighted their luminescence intensity and dual emission in the 550-650-nm wavelength range. Notably, reversible photo/thermal E-Z isomerization was observed, indicating potential applications in photochemical processes (Kim et al., 2018).

Antimicrobial Activities

- New 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones synthesized from a precursor converted to acid chloride and cyclized with anthranilic acid were evaluated for their antimicrobial activity. Some compounds exhibited good activity, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2011).

- A series of pyrazolyl quinazolin-4(3H) ones were synthesized and screened for antibacterial and antifungal activity, with some compounds showing promising results against standard drugs. This study points towards the potential use of these compounds in developing new antimicrobial agents (Patel & Barat, 2010).

Antileishmanial Activity

- Styrylquinoline-type compounds were synthesized and evaluated for their antileishmanial activity both in vitro and in vivo. Two compounds showed activity against intracellular amastigotes and demonstrated selectivity indices suggesting potential for antileishmanial drug development (Petro-Buelvas et al., 2021).

Crystal Structure and Supramolecular Features

- The molecular structures of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino] substituted 2,3-dihydroquinazolin-4(1H)-ones were determined, revealing a broad spectrum of halogen-mediated weak interactions in their crystal structures. These findings contribute to understanding the structural and supramolecular characteristics of such compounds (Mandal & Patel, 2018).

Nonlinear Optical Properties

- Synthesis and characterization of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate compounds were performed, with a focus on their nonlinear optical absorption. Some samples were identified as potential candidates for optical limiting applications, indicating their utility in materials science and optical engineering (Ruanwas et al., 2010).

properties

IUPAC Name |

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2N2O/c23-16-12-10-15(19(24)14-16)11-13-21-25-20-9-5-4-8-18(20)22(27)26(21)17-6-2-1-3-7-17/h1-14H/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTCCVULHXRVLS-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2586969.png)

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2586972.png)

![3-{4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2586979.png)

![ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate](/img/structure/B2586982.png)

![Lithium(1+) ion 2-{2-[ethyl(2-methylpropyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2586983.png)